

Geological Evolution of Sakhalin Island: A Tectonic and Geochronological Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Saxalin*

Cat. No.: *B150552*

[Get Quote](#)

Yuzhno-Sakhalinsk, Sakhalin Oblast - The geological formation of Sakhalin Island, a prominent feature in the Sea of Okhotsk, is the result of a complex and protracted history of tectonic interactions at the confluence of major lithospheric plates. This technical guide synthesizes the current understanding of Sakhalin's geological evolution, integrating geochronological data, structural analyses, and detailed experimental methodologies. The island's architecture is primarily the product of subduction, accretion, and subsequent strike-slip faulting driven by the interplay of the Pacific, Okhotsk, Amurian, and Eurasian plates.

Tectonic Framework and Major Geological Units

Sakhalin Island is situated on the Okhotsk Plate, a microplate that is caught between the larger North American, Eurasian, and Pacific plates.^{[1][2]} The island's geological framework is characterized by a series of north-south trending tectonic elements, including accretionary complexes, forearc basins, and major fault systems.^{[3][4]} The basement of the island is composed of a Cretaceous to Paleocene accretionary prism, which formed as a result of the subduction of oceanic crust beneath the eastern margin of the Eurasian Plate.^{[5][6]} This accretionary wedge consists of deformed and metamorphosed oceanic and sedimentary rocks, including flysch, blueschists, melange, and ophiolites.^[5]

Overlying this basement are Tertiary sedimentary basins, most notably the North Sakhalin Basin, which has accumulated up to 8 kilometers of siliciclastic marine and deltaic sediments from the paleo-Amur River since the Paleocene.^[5] The island is traversed by two parallel

mountain ranges, the Western and Eastern Sakhalin Mountains, which are the surface expression of these underlying geological structures.[\[7\]](#)

Chronology of Key Geological Events

The geological history of Sakhalin Island can be broadly divided into several key stages, constrained by radiometric dating of various rock units. The following table summarizes the major tectonic and magmatic events in the formation of Sakhalin.

Geological Period	Age (Ma)	Event	Tectonic Setting	Key Rock Units/Features
Early Cretaceous	~145 - 100	Initiation of Subduction	Oceanic-continental convergence	Formation of the East Sakhalin Accretionary Wedge
Late Cretaceous	~100 - 66	Continued Accretion	Subduction of the Okhotsk Sea Plate	Emplacement of ophiolites, deposition of the Yezo Group
Paleocene-Eocene	~66 - 34	Collision and Magmatism	Collision of the Okhotsk Sea Plate with the Eurasian Plate	Folding of the West Sakhalin forearc basin, emplacement of granitic plutons (Langeri and Val'za)
Late Eocene - Early Oligocene	~38 - 33	Rapid Exhumation	Post-collisional uplift	First phase of cooling recorded in apatite fission track data
Early Miocene	~20 - 17	Renewed Exhumation and Strike-Slip Faulting	Transpressional tectonics, opening of the Kuril Basin	Second phase of cooling recorded in apatite fission track data, formation of the North Sakhalin Basin
Neogene - Present	~23 - 0	Strike-Slip Tectonics and Sedimentation	Ongoing interaction between the Amurian and Okhotsk plates	Continued development of the North Sakhalin Basin and major fault systems

Major Tectonic Events and Structural Features

Accretionary Prism Formation

The foundation of Sakhalin Island is the East Sakhalin Accretionary Complex (ESAC), which developed during the Cretaceous and early Paleogene.^{[3][6]} This complex is a classic example of an accretionary prism, formed by the scraping off of oceanic sediments and crust as the ancient oceanic plate subducted beneath the Eurasian margin.^{[8][9]} The ESAC is characterized by a series of east-vergent tectonic slices composed of siliciclastic rocks, pelagic cherts, basalts, and hemipelagic mudstones.^{[6][10]}

Collision of the Okhotsk and Eurasian Plates

A pivotal event in Sakhalin's history was the collision of the Okhotsk Sea Plate with the Eurasian Plate. U-Pb zircon dating of post-collisional granitic plutons, such as the Langeri and Val'za plutons, constrains the timing of this collision to the middle Eocene, between 49 and 38 million years ago.^[2] These S-type granites are interpreted to have formed from the melting of the thickened crust of the accretionary wedge following the collision.^[2]

Cenozoic Exhumation and Cooling

Thermochronological studies using apatite fission track (AFT) analysis have revealed a two-phase cooling history for Sakhalin, indicative of rapid exhumation.^[1] The first phase occurred in the late Eocene to early Oligocene (~38–33 Ma), shortly after the main collisional event. A second, more pronounced cooling phase took place in the early Miocene (~20–17 Ma), which is coeval with the onset of major transpressional faulting and the opening of the nearby Kuril Basin.^[1]

Strike-Slip Faulting

The modern tectonic regime of Sakhalin is dominated by a system of north-south trending dextral strike-slip faults, which accommodate the relative motion between the Amurian and Okhotsk plates.^{[3][11]} The Central Sakhalin Fault is a major structure within this system and is considered a modern plate boundary.^[3] Structural and seismological data indicate a complex pattern of faulting, with thrust and reverse faulting prevalent in the southern and northern parts of the island, and a mix of thrust, normal, and strike-slip faulting in the central region.^{[11][12]}

Quantitative Data Summary

The following tables present a summary of key quantitative data related to the geological evolution of Sakhalin Island.

Table 1: Geochronological Data for Key Geological Events

Event	Method	Rock/Mineral Dated	Age (Ma)	Reference
Okhotsk-Eurasia Plate Collision (Maximum Depositional Age of Accretionary Complex)	U-Pb Zircon	Metasedimentary Rocks	> 49	[2]
Post-Collisional Magmatism	U-Pb Zircon	Langeri and Val'za Granitic Plutons	36 - 38	[2]
First Phase of Rapid Exhumation	Apatite Fission Track	Granitoid Massifs	38 - 33	[1]
Second Phase of Rapid Exhumation	Apatite Fission Track	Granitoid Massifs	20 - 17	[1]
Sedimentation in the Yezo Group (Lowermost Horizon)	U-Pb Zircon	Sandstone	110 - 100	[13]
Sedimentation in the Yezo Group (Uppermost Horizon)	U-Pb Zircon	Sandstone	100 - 66	[13]

Table 2: Fault Displacement Rates

Fault System/Region	Fault Type	Vertical Slip Rate (mm/yr)	Horizontal Slip Rate (mm/yr)	Reference
Southern Sakhalin	Low-angle reverse	> 0.3	-	[14][15]
Central Sakhalin	Low-angle reverse	1.0 - 1.5	-	[14][15]
Northern Sakhalin	Right-lateral strike-slip	-	~ 4	[14][15]

Experimental Protocols

A variety of sophisticated analytical techniques have been employed to unravel the geological history of Sakhalin Island. Below are detailed methodologies for the key experiments cited in this guide.

U-Pb Geochronology (LA-ICP-MS and SHRIMP)

Uranium-lead (U-Pb) dating of zircon is a cornerstone of geochronology, providing precise ages for igneous and metamorphic events.[16]

- Sample Preparation: Zircon crystals are separated from crushed rock samples using standard heavy liquid and magnetic separation techniques. The grains are then mounted in epoxy and polished to expose their interiors. Cathodoluminescence (CL) imaging is often used to visualize the internal zoning of the zircons and to select suitable spots for analysis. [1]
- LA-ICP-MS (Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry): A high-energy laser is used to ablate a small amount of material from the zircon surface.[1][7][13] The ablated material is transported in a helium gas stream to an ICP-MS instrument, where it is ionized in an argon plasma. The isotopes of uranium and lead are then separated by a mass spectrometer and their abundances are measured.[1]
 - Instrumentation: Commonly used systems include a New Wave Research UP-213 laser system coupled to a ThermoFinnigan Element2 magnetic sector double-focusing ICP-MS.

[7][13]

- Data Analysis: Raw data is corrected for laser-induced elemental fractionation, instrumental mass bias, and common lead.[13] Age calculations are based on the decay of ^{238}U to ^{206}Pb and ^{235}U to ^{207}Pb .[17] Data is typically presented on concordia diagrams.[17]
- SHRIMP (Sensitive High-Resolution Ion Microprobe): A focused beam of primary ions (typically O_2^-) is used to sputter secondary ions from the zircon surface.[2][18][19] These secondary ions are then accelerated into a high-resolution mass spectrometer where the isotopes of interest are measured.[3][20]
- Instrumentation: The SHRIMP IIe/mc is a commonly used instrument.[2][18]
- Data Analysis: Data reduction involves correcting for instrumental mass fractionation and common lead. The $^{206}\text{Pb}/^{238}\text{U}$ ratio is calibrated using a standard of known age, such as the TEMORA 1 zircon.[2]

Apatite Fission Track (AFT) Thermochronology

AFT analysis is a low-temperature thermochronology technique used to determine the cooling history of rocks as they are exhumed towards the Earth's surface.[6][21][22][23]

- Sample Preparation: Apatite grains are separated from the rock sample. The grains are mounted, polished, and then etched with nitric acid (e.g., 5.5 M HNO_3 at 21°C for 20-60 seconds) to reveal the spontaneous fission tracks.[23]
- Track Counting and Length Measurement: The density of the spontaneous fission tracks is counted using an optical microscope. The lengths of confined tracks (tracks that are fully contained within the crystal) are also measured.[6][21]
- Irradiation and Induced Track Counting: The samples are then irradiated with thermal neutrons in a nuclear reactor to induce fission of ^{235}U . The density of these induced tracks is measured on an external detector (e.g., mica).[22]
- Age Calculation and Thermal History Modeling: The AFT age is calculated from the ratio of the spontaneous to induced track densities. The track length distribution provides information

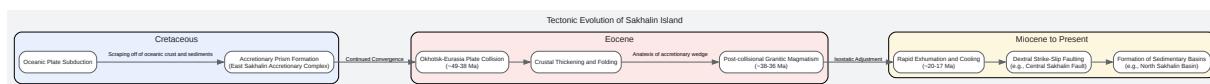
about the cooling rate. This data is then used in thermal history modeling software, such as HeFTy or QTQt, to reconstruct the time-temperature path of the rock.[4][5][24][25][26]

2D Marine Seismic Reflection Surveys

Seismic reflection surveys are used to image the subsurface geological structures, such as sedimentary layers and faults.[14][16][27]

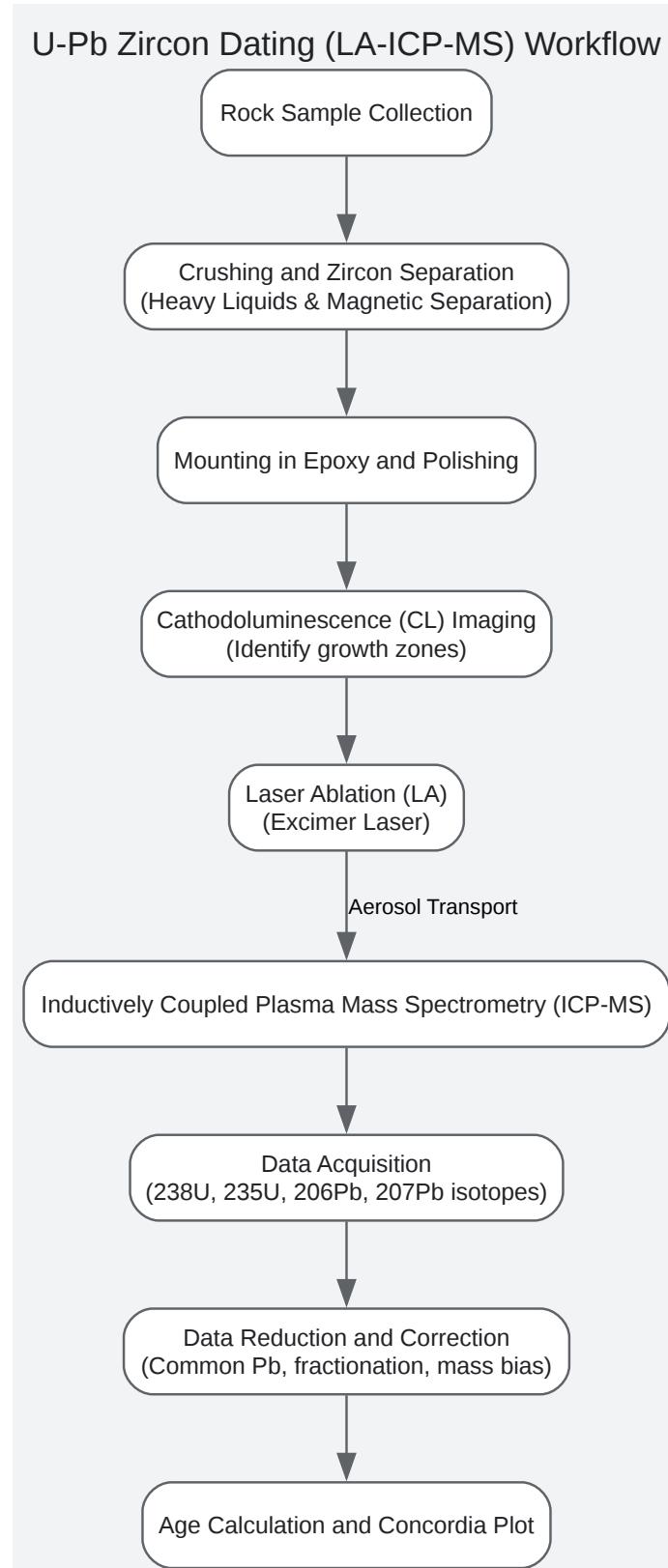
- Data Acquisition: A seismic source, typically an air gun, generates sound waves that travel down through the water column and into the subsurface.[14][16] These waves are reflected back from geological boundaries and are recorded by a series of hydrophones towed behind the survey vessel in a streamer.[14]
 - Typical Parameters:
 - Source: Air gun array
 - Receiver: Multi-channel hydrophone streamer
 - Shot Interval: Varies depending on the survey objectives
 - Record Length: Several seconds to capture reflections from deep structures[16]
- Data Processing: The raw seismic data undergoes a series of processing steps, including noise reduction, stacking, and migration, to produce a 2D image of the subsurface.

Whole-Rock Geochemical Analysis

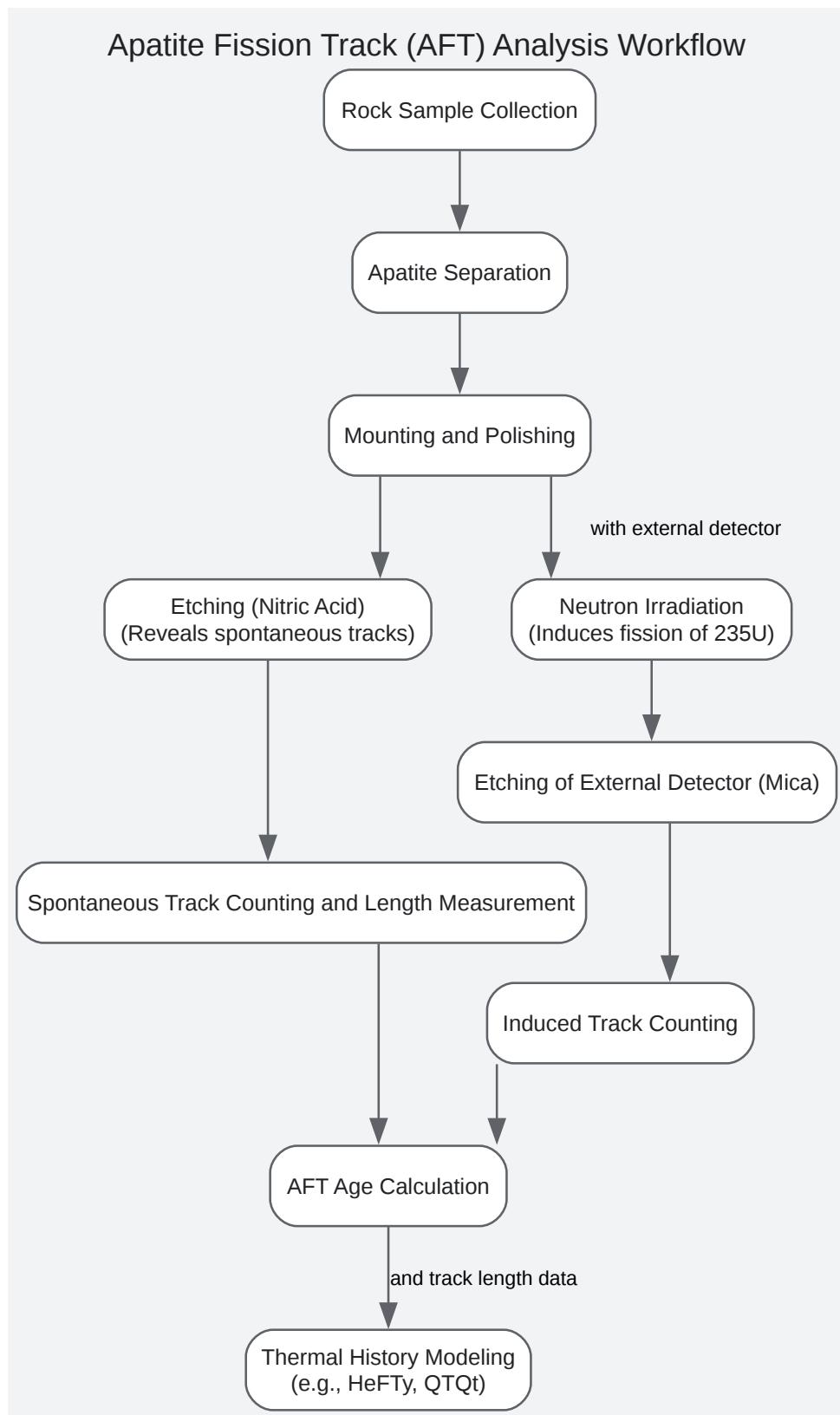

Geochemical analysis of rock samples provides information about their origin and petrogenesis.[9][28][29]

- Sample Preparation: Rock samples are crushed and pulverized to a fine powder. For some analyses, the powder is fused with a flux (e.g., lithium tetraborate) to create a glass bead. [29][30]
- X-Ray Fluorescence (XRF): This technique is used to determine the concentrations of major and some trace elements. The sample is irradiated with X-rays, causing the elements to fluoresce at characteristic energies, which are then measured.[10]

- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and -Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentrations of a wide range of trace and rare earth elements. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed into a spectrometer that separates them based on their mass-to-charge ratio (ICP-MS) or measures the wavelength of light they emit (ICP-OES).[\[29\]](#)[\[30\]](#)
 - Accuracy and Precision: The accuracy of these methods is typically better than 2-5%, and the precision is less than 2% for major elements and in the parts-per-million (ppm) range for trace elements.[\[10\]](#)


Visualizations

The following diagrams, generated using the DOT language, illustrate key geological processes and experimental workflows described in this guide.


[Click to download full resolution via product page](#)

Caption: Tectonic Evolution of Sakhalin Island.

[Click to download full resolution via product page](#)

Caption: U-Pb Zircon Dating (LA-ICP-MS) Workflow.

[Click to download full resolution via product page](#)

Caption: Apatite Fission Track (AFT) Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boisestate.edu [boisestate.edu]
- 2. ugr.es [ugr.es]
- 3. Zircon U-Th-Pb and U-Th Ages and Trace Element Analyses | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]
- 4. scispace.com [scispace.com]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. oceanrep.geomar.de [oceanrep.geomar.de]
- 7. [PDF] U-Pb dating of zircon by LA-ICP-MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. journal.imgur.ru [journal.imgur.ru]
- 13. Research Portal [iro.uiowa.edu]
- 14. wiki.seg.org [wiki.seg.org]
- 15. researchgate.net [researchgate.net]
- 16. Seismic data acquisition - Wikipedia [en.wikipedia.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. GChron - Examination of the accuracy of SHRIMP U₂₃₅Pb geochronology based on samples dated by both SHRIMP and CA-TIMS [gchron.copernicus.org]
- 19. Rutile U-Pb Geochronology | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]
- 20. Sensitive high-resolution ion microprobe - Wikipedia [en.wikipedia.org]

- 21. minsocam.org [minsocam.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. QTQt - iEarth.org.au [iearth.edu.au]
- 25. QTQt | ThermoNET [thermonet.cnrs.fr]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. appliedgeochemists.org [appliedgeochemists.org]
- 29. researchgate.net [researchgate.net]
- 30. bmta.researchcommons.org [bmta.researchcommons.org]
- To cite this document: BenchChem. [Geological Evolution of Sakhalin Island: A Tectonic and Geochronological Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150552#geological-history-of-sakhalin-island-s-formation\]](https://www.benchchem.com/product/b150552#geological-history-of-sakhalin-island-s-formation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com